Sodium disulphite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

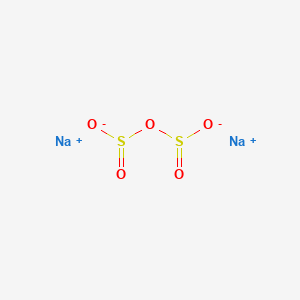

Sodium disulphite is a useful research compound. Its molecular formula is Na2O5S2 and its molecular weight is 190.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Food Preservation

Antimicrobial and Antioxidant Properties

Sodium disulphite is widely used as a food additive due to its antimicrobial and antioxidant properties. It effectively inhibits the growth of fungi and bacteria in various food products, thus extending their shelf life. The compound acts by releasing sulfur dioxide, which is responsible for its preservative effects.

Case Study: Detection in Food Samples

Recent studies have developed electrochemical sensors to detect sodium metabisulfite in food samples. For instance, sensors based on reduced graphene oxide demonstrated detection limits as low as 3.0×10−12mol L−1 for sodium metabisulfite, showcasing the compound's significance in food safety monitoring .

| Application | Mechanism of Action | Detection Method |

|---|---|---|

| Food Preservation | Inhibits microbial growth | Electrochemical sensors |

| Quality Control | Monitors sulfite levels in food | Square wave voltammetry |

Pharmaceutical Applications

Therapeutic Uses

This compound has therapeutic applications, particularly in the treatment of certain medical conditions. It is utilized as a reducing agent in pharmaceutical formulations and is known for its role in detoxifying certain drugs by converting them into less harmful substances.

Case Study: Allergic Reactions

A retrospective analysis conducted by the North American Contact Dermatitis Group revealed that this compound is an increasingly recognized cause of allergic contact dermatitis , affecting 2.7% of patients tested. Common sources included personal care products and medications . This highlights the need for careful monitoring of this compound in consumer products.

| Application | Observed Effects | Source of Exposure |

|---|---|---|

| Pharmaceutical | Reducing agent in drug formulations | Personal care products |

| Allergic Reactions | Contact dermatitis | Hair dyes, medications |

Industrial Applications

Use in Textile and Paper Industries

This compound serves as a reducing agent in the textile and paper industries, where it is employed for bleaching processes and dyeing fabrics. Its ability to reduce color intensity makes it valuable for achieving desired shades in textiles.

Case Study: Safety Concerns

Despite its benefits, exposure to sodium metabisulfite has been linked to respiratory hazards. A case reported severe inhalation injuries among workers handling the compound without adequate safety measures . This underscores the importance of occupational safety protocols when using this compound in industrial settings.

| Application | Role | Safety Considerations |

|---|---|---|

| Textile Industry | Reducing agent for bleaching | Risk of inhalation injuries |

| Paper Industry | Dyeing processes | Need for protective equipment |

Environmental Impact

This compound's environmental impact is primarily associated with its decomposition products, particularly sulfur dioxide. While it has beneficial uses, its potential to release toxic gases during reactions necessitates careful handling and disposal practices.

Research Findings on Environmental Safety

Studies indicate that this compound can react with acids to release sulfur dioxide gas, which poses respiratory risks . Therefore, understanding the environmental implications of its use is crucial for developing safer alternatives and practices.

Analyse Chemischer Reaktionen

Hydrolysis in Aqueous Solutions

In water, sodium disulphite undergoes hydrolysis to form sodium bisulfite (HSO₃⁻):

Na2S2O5+H2O→2Na++2HSO3−

This reaction occurs spontaneously at room temperature, with the disulfite anion (S₂O₅²⁻) breaking down into bisulfite ions. The process is pH-dependent, generating sulfur dioxide (SO₂) in acidic conditions .

| Property | Value/Outcome | Conditions | References |

|---|---|---|---|

| Solubility in water | 470–667 g/L (20–25°C) | Neutral pH | |

| pH of solution | 3.5–5.0 (50 g/L) | 20°C |

Reaction with Strong Acids

This compound reacts with strong acids (e.g., hydrochloric acid) to liberate sulfur dioxide gas:

2HCl+Na2S2O5→2SO2+2NaCl+H2O

This exothermic reaction is marked by the release of pungent SO₂, which poses respiratory hazards .

| Acid Type | Observed Reaction | Products | References |

|---|---|---|---|

| Hydrochloric acid | Rapid SO₂ evolution | NaCl, H₂O, SO₂ | |

| Sulfuric acid | Similar SO₂ release | Na₂SO₄, H₂O, SO₂ |

Thermal Decomposition

Heating this compound above 150°C initiates decomposition into sodium sulfite (Na₂SO₃) and sulfur dioxide:

Na2S2O5ΔNa2SO3+SO2

At temperatures exceeding 400°C, the compound forms a glassy phase upon cooling, as observed in high-temperature studies .

| Parameter | Value | Conditions | References |

|---|---|---|---|

| Decomposition onset | 150°C | Gradual breakdown | |

| Primary products | Na₂SO₃, SO₂ | >150°C |

Redox Reactions

As a reducing agent, this compound participates in redox reactions with oxidizers like nitrates or peroxides. While specific equations are context-dependent, general behavior includes:

-

Oxidation of HSO₃⁻ :

HSO3−+O→SO42−+H+

Violent reactions occur with strong oxidizers, releasing toxic gases (e.g., SO₃) .

| Oxidizer | Observed Effect | Hazard | References |

|---|---|---|---|

| Nitrates | Explosive reaction | Toxic fumes | |

| Hydrogen peroxide | Exothermic oxidation | Sulfate formation |

Stability and Incompatibilities

This compound is incompatible with:

-

Strong bases : Forms sulfites and sulfates.

-

Metals (e.g., aluminum) : Corrosion and hydrogen gas release .

| Incompatible Substance | Risk | Outcome | References |

|---|---|---|---|

| Acids | SO₂ release | Respiratory irritation | |

| Oxidizers | Fire/explosion risk | Toxic gases |

Eigenschaften

Molekularformel |

Na2O5S2 |

|---|---|

Molekulargewicht |

190.11 g/mol |

IUPAC-Name |

disodium;sulfinato sulfite |

InChI |

InChI=1S/2Na.H2O5S2/c;;1-6(2)5-7(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 |

InChI-Schlüssel |

LDTLADDKFLAYJA-UHFFFAOYSA-L |

Kanonische SMILES |

[O-]S(=O)OS(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.